Lipophilicity Advantage from 2-Fluorobenzyl Substitution
The predicted partition coefficient (LogP) of 3-chloro-N-(2-fluorobenzyl)aniline is 4.16420 , compared with 4.02510 for the direct non-fluorinated analog N-benzyl-3-chloroaniline . The +0.139 LogP shift reflects the lipophilicity contribution of the orthogonal 2-fluorobenzyl substituent. This moves the compound closer to the upper boundary of CNS drug-like space (LogP 1–5) and alters predicted membrane permeability relative to hydrogen-only benzyl derivatives.
ΔLogP = +0.139 (more lipophilic)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.16420 |
| Comparator Or Baseline | N-Benzyl-3-chloroaniline, LogP = 4.02510 |
| Quantified Difference | ΔLogP = +0.139 (target more lipophilic) |
| Conditions | ACD/Labs predicted LogP as reported by ChemSrc |
Why This Matters
For medicinal chemistry programs requiring a specific lipophilicity window, the fluorine atom provides a tunable handle to increase LogP without substantially altering molecular weight (MW 235.68 vs. 217.69), enabling finer control of permeability and nonspecific binding.
